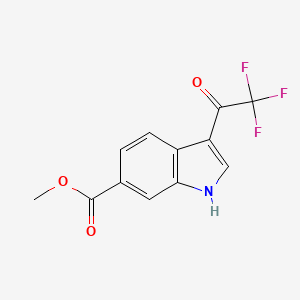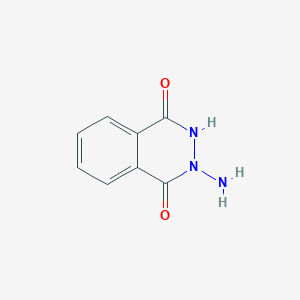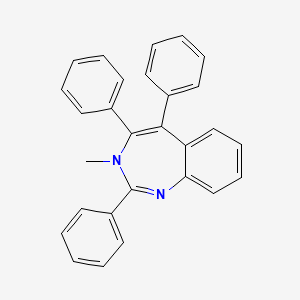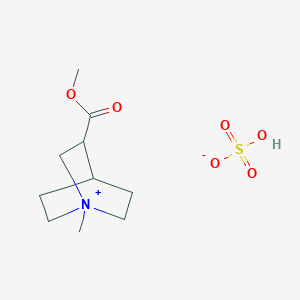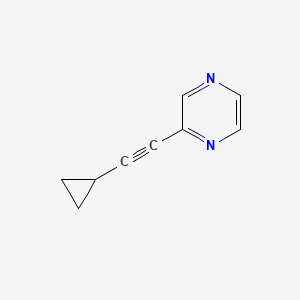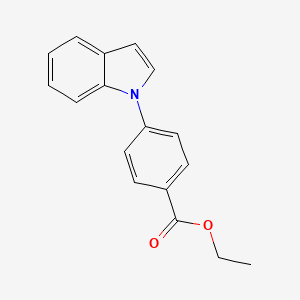
1-(4-Ethoxycarbonylphenyl)indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Ethoxycarbonylphenyl)indole is a synthetic organic compound that belongs to the indole family Indoles are a significant class of heterocyclic compounds found in a wide range of natural products and pharmaceuticals The structure of this compound consists of an indole ring system substituted with a 4-ethoxycarbonylphenyl group
Vorbereitungsmethoden
The synthesis of 1-(4-Ethoxycarbonylphenyl)indole can be achieved through several routes. One common method involves the cyclization of an appropriate precursor, such as an ortho-substituted aniline, followed by functionalization to introduce the ethoxycarbonyl group. The reaction conditions typically involve the use of a catalyst, such as palladium(II) acetate, and a base, such as triethylamine, under reflux conditions .
Industrial production methods for indole derivatives often involve large-scale cyclization reactions using readily available starting materials. The process may include steps such as halogenation, nitration, and reduction to achieve the desired substitution pattern on the indole ring .
Analyse Chemischer Reaktionen
1-(4-Ethoxycarbonylphenyl)indole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions are common for indole derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can yield halogenated indoles, while alkylation can produce alkyl-substituted indoles.
Wissenschaftliche Forschungsanwendungen
1-(4-Ethoxycarbonylphenyl)indole has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(4-Ethoxycarbonylphenyl)indole involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to various receptors and enzymes, modulating their activity. For example, they can inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects . The exact molecular targets and pathways depend on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
1-(4-Ethoxycarbonylphenyl)indole can be compared with other indole derivatives, such as:
1-(4-Methoxyphenyl)indole: Similar in structure but with a methoxy group instead of an ethoxycarbonyl group.
1-(4-Nitrophenyl)indole: Contains a nitro group, which significantly alters its chemical and biological properties.
1-(4-Chlorophenyl)indole:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indole derivatives.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its synthesis, chemical reactivity, and biological activities make it a valuable subject of study in the fields of chemistry, biology, medicine, and industry. Further research into its properties and applications will continue to uncover new possibilities for this intriguing compound.
Eigenschaften
Molekularformel |
C17H15NO2 |
|---|---|
Molekulargewicht |
265.31 g/mol |
IUPAC-Name |
ethyl 4-indol-1-ylbenzoate |
InChI |
InChI=1S/C17H15NO2/c1-2-20-17(19)14-7-9-15(10-8-14)18-12-11-13-5-3-4-6-16(13)18/h3-12H,2H2,1H3 |
InChI-Schlüssel |
HBFDGZWXBCWZNT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(2-Chloro-2-cyanoethyl)cyclohexyl]acetamide](/img/structure/B14128210.png)
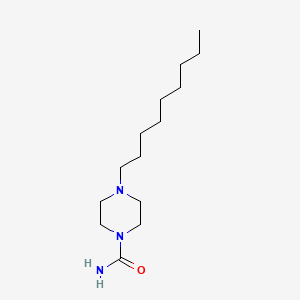
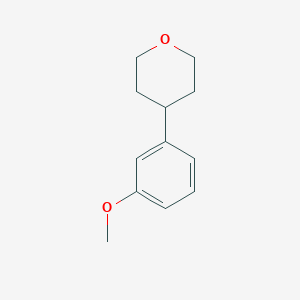
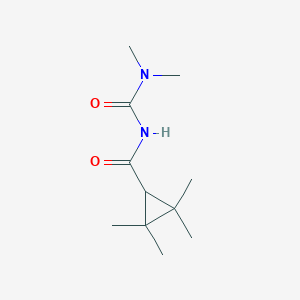
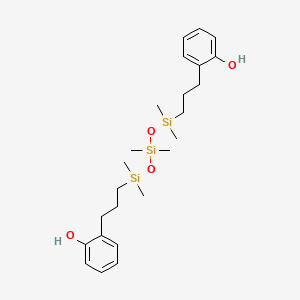
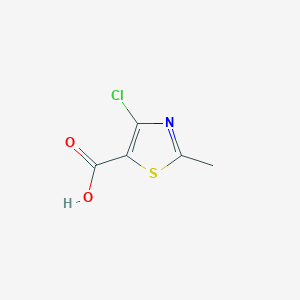
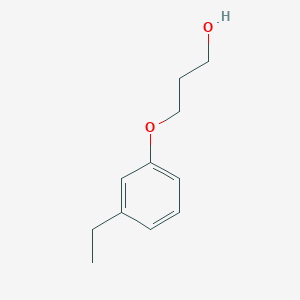
![tert-Butyl (2-((5-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)amino)phenyl)carbamate](/img/structure/B14128243.png)
![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B14128250.png)
